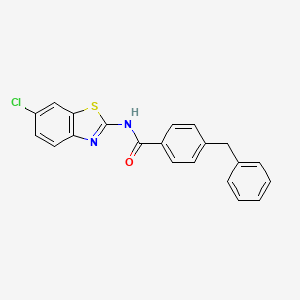

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS/c22-17-10-11-18-19(13-17)26-21(23-18)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLLDMOZDXFVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-aminobenzothiazole with benzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 6-chloro-2-benzylaminobenzothiazole. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Benzyl vs. Smaller Substituents : The benzyl group in the target compound likely reduces solubility but improves lipid membrane penetration compared to smaller groups like methyl or nitro .

Physicochemical and Crystallographic Properties

- Crystal Packing :

- Thermal Stability: Benzothiazole derivatives with nitro groups () exhibit lower melting points (~200–250°C) compared to non-nitro analogues, implying the target compound’s benzyl group may enhance thermal stability via π-π stacking .

Biological Activity

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The information is compiled from various scientific sources and includes data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

This compound features a benzothiazole moiety, which contributes to its biological activity by interacting with various molecular targets.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | |

| Escherichia coli | 15.6 µg/mL | |

| Candida albicans | 12 µg/mL | |

| Pseudomonas aeruginosa | 11.8 µg/mL |

These results indicate that the compound is effective against a range of pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: Anti-inflammatory Activity

| Enzyme | Inhibition Percentage (%) | Reference |

|---|---|---|

| COX | 85% | |

| LOX | 78% |

These findings suggest that 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide may be useful in treating inflammatory conditions.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Effects

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity Data

This data indicates a promising potential for further development in cancer therapeutics.

The biological activities of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide are attributed to its ability to interact with specific enzymes and proteins. For instance:

- Antimicrobial Action : Inhibition of bacterial enzymes such as dihydrofolate reductase and DNA gyrase disrupts essential cellular processes in bacteria.

- Anti-inflammatory Action : The compound inhibits COX and LOX pathways, reducing the production of pro-inflammatory mediators.

- Anticancer Action : Induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.

Q & A

Basic Research Question

- TLC/HPLC : Track reaction progress using mobile phases like acetonitrile:methanol (1:1) .

- NMR spectroscopy : 1H/13C NMR confirms regioselectivity (e.g., absence of undesired substitution at benzothiazole 5-position) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) .

Advanced Quality Control : Use of in-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, enables real-time monitoring of reaction kinetics .

How do solvent and temperature choices during crystallization impact polymorph formation?

Advanced Research Question

Polymorphs arise from solvent polarity and cooling rates:

- Ethanol/water mixtures : Favor hydrogen-bonded networks, yielding stable monoclinic forms .

- Acetone : Produces metastable polymorphs with altered dissolution rates.

- Temperature gradients : Slow cooling (0.5°C/min) promotes larger, defect-free crystals for diffraction studies .

Contradiction Note : reports triclinic crystals (P1 space group) for a chloro-benzothiazole hydrazone, while similar compounds may crystallize in orthorhombic systems, necessitating phase-specific bioactivity assays .

What computational methods are recommended to predict metabolic pathways and toxicity profiles?

Advanced Research Question

- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions .

- Metabolite identification : Molecular docking with CYP3A4/2D6 isoforms predicts oxidation sites (e.g., benzyl group hydroxylation) .

- Toxicity screening : QSAR models flag potential hepatotoxicity based on structural alerts (e.g., nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.